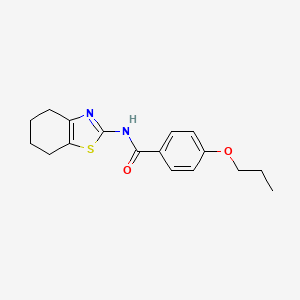

![molecular formula C19H13N3O2S B5596672 3-[(2-nitrophenyl)thio]-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5596672.png)

3-[(2-nitrophenyl)thio]-2-phenylimidazo[1,2-a]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridine compounds involves various strategies, including cyclization reactions and functionalization of nitroimidazopyridines. Notably, deoxygenation of nitroso-phenylimidazo[1,2-a]pyridines with triethyl phosphite leads to open-chain derivatives rather than expected cyclized products, illustrating the complexity of reactions involving nitroimidazopyridines (Teulade et al., 1983). Furthermore, the exploration of versatile reactions on chloro-nitroimidazo[1,2-a]pyridine has expanded the structural diversity, highlighting alternative functionalization strategies (Bazin et al., 2013).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives has been elucidated through various analytical techniques, including X-ray crystallography, which confirms the structures of these compounds. For instance, X-ray analysis of certain derivatives has provided detailed insights into their crystalline structure and electron density distribution, important for understanding the molecular geometry and interactions (Tafeenko et al., 1996).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridine compounds engage in a variety of chemical reactions, including cyclization and functional group transformations. These reactions are crucial for the synthesis of diverse derivatives with potential biological activities. For example, the cyclodesulfurization of thioureas has led to the synthesis of aminoimidazo[1,5-a]pyridine derivatives, showcasing the versatility of these compounds in chemical synthesis (Bourdais et al., 1980).

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridine derivatives, including crystallinity, solubility, and thermal stability, are influenced by their molecular structure. Studies have shown that these compounds exhibit high crystallinity and solubility in certain solvents, which is essential for their application in material science and pharmaceutical formulations (Santaniello et al., 2017).

Applications De Recherche Scientifique

Synthetic Approaches and Structural Insights

Synthetic Methodologies : A novel strategy for constructing the 3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridine backbone, which is closely related to the requested compound, was described by Zhang et al. (2019). This method provides rapid access to diverse molecular libraries, potentially including compounds with structures similar to 3-[(2-nitrophenyl)thio]-2-phenylimidazo[1,2-a]pyridine, and identified a new compound with antiproliferative activity against human colon cancer cell lines (Zhang et al., 2019).

Structural Analyses : The crystal structures and charge distributions of 2-phenylimidazo[1,2-a]pyridine and related salts were investigated, providing insights into the electron density distribution changes induced by nitro-group insertion. This study is relevant for understanding the structural properties of nitro-substituted imidazo[1,2-a]pyridines (Tafeenko et al., 1996).

Biological Activities and Applications

Antiparasitic and Antitrypanosomal Activities : Fersing et al. (2019) synthesized a series of 3-nitroimidazo[1,2-a]pyridine derivatives, including those bearing phenylthio moieties. One compound exhibited potent antileishmanial and antitrypanosomal activities, with low cytotoxicity, making it a candidate for further in vivo studies. This indicates the potential of related structures in treating parasitic infections (Fersing et al., 2019).

Fluorescent Properties for Biomarker Applications : The fluorescent properties of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives were studied by Velázquez-Olvera et al. (2012), highlighting their potential as biomarkers and photochemical sensors. This research suggests the utility of structurally similar compounds in fluorescence-based applications (Velázquez-Olvera et al., 2012).

Safety and Hazards

Propriétés

IUPAC Name |

3-(2-nitrophenyl)sulfanyl-2-phenylimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O2S/c23-22(24)15-10-4-5-11-16(15)25-19-18(14-8-2-1-3-9-14)20-17-12-6-7-13-21(17)19/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEMAADCNYFXSSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)SC4=CC=CC=C4[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B5596593.png)

![N-[(3S*,4R*)-1-[(5-isopropyl-3-isoxazolyl)carbonyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5596597.png)

![N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5596603.png)

![2-propyn-1-yl 5-[(4-fluorophenyl)amino]-5-oxopentanoate](/img/structure/B5596605.png)

![[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl][1-(2-methyl-6-propyl-4-pyrimidinyl)-4-piperidinyl]amine dihydrochloride](/img/structure/B5596621.png)

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B5596636.png)

![1-pyridin-4-yl-4-{[(3R*,5R*)-5-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]carbonyl}piperazine](/img/structure/B5596643.png)

![ethyl [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetate](/img/structure/B5596651.png)

![ethyl 4-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5596686.png)

![N-[2-(dimethylamino)-2-(2-methylphenyl)ethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5596693.png)